
Sulfametrole
Vue d'ensemble
Description
Sulfamétrole est un composé antibactérien sulfonamide. Il est souvent utilisé en association avec le triméthoprime pour traiter diverses infections bactériennes. Le composé a une formule moléculaire de C₉H₁₀N₄O₃S₂ et une masse molaire de 286,32 g/mol . Le sulfamétrole est connu pour son efficacité contre un large éventail de bactéries, ce qui en fait un agent précieux dans le domaine de la thérapie antimicrobienne .
Méthodes De Préparation
La synthèse du sulfamétrole implique la condensation formelle du groupe sulfo de l'acide 4-aminobenzènesulfonique avec le groupe amino de la 4-méthoxy-1,2,5-thiadiazol-3-amine . Les conditions réactionnelles nécessitent généralement un environnement contrôlé pour assurer la formation correcte de la liaison sulfonamide. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des procédés automatisés pour maintenir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Le sulfamétrole subit diverses réactions chimiques, notamment :
Oxydation : Le sulfamétrole peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés sulfone.
Réduction : Le composé peut être réduit en ses dérivés amines correspondants.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le sulfamétrole a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études impliquant la chimie des sulfonamides et les mécanismes réactionnels.
Biologie : Le sulfamétrole est utilisé dans des études microbiologiques pour comprendre les mécanismes de résistance bactérienne et l'efficacité des agents antibactériens.
Médecine : Le composé est utilisé dans la recherche clinique pour développer de nouvelles thérapies antibactériennes et pour étudier la pharmacocinétique et la pharmacodynamie des médicaments sulfonamides.
Industrie : Le sulfamétrole est utilisé dans l'industrie pharmaceutique pour la production de médicaments antibactériens
Mécanisme d'action
Le sulfamétrole exerce ses effets antibactériens en inhibant l'enzyme bactérienne dihydroptéroate synthase. Cette enzyme est essentielle à la synthèse de l'acide folique dans les bactéries, qui est nécessaire à leur croissance et à leur réplication. En inhibant cette enzyme, le sulfamétrole empêche efficacement les bactéries de synthétiser l'acide folique, ce qui conduit à leur mort .
Applications De Recherche Scientifique
Clinical Applications
1.1 Combination Therapy with Trimethoprim
Sulfametrole is often used in combination with trimethoprim to enhance its antimicrobial activity. This combination is particularly effective against a range of Gram-positive and Gram-negative bacteria. Studies have shown that the trimethoprim/sulfametrole (TMP/SMT) combination exhibits similar or superior efficacy compared to the more commonly used trimethoprim/sulfamethoxazole (TMP/SMX) combination, especially against certain resistant strains of bacteria such as Escherichia coli and Proteus spp. .
1.2 Treatment of Specific Infections
The TMP/SMT combination has been evaluated for its effectiveness in treating various infections, including:
- Urinary Tract Infections (UTIs) : TMP/SMT has been shown to be effective against resistant strains causing UTIs.
- Respiratory Tract Infections : It is used for acute exacerbations of chronic bronchitis and pneumonia.
- Opportunistic Infections : Particularly in immunocompromised patients, such as those with HIV, TMP/SMT is a treatment option for Pneumocystis jirovecii pneumonia .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Research indicates that this compound's pharmacokinetic profile allows for effective dosing strategies in critically ill patients, particularly those undergoing continuous renal replacement therapy (CRRT). Studies have demonstrated that this compound maintains adequate serum levels even under conditions that typically complicate drug metabolism .
Comparative Efficacy Studies
Recent studies have compared the in vitro activity of this compound/trimethoprim against other antimicrobial agents. The findings suggest that TMP/SMT retains significant activity against non-fermenters and multi-resistant Enterobacteriaceae, outperforming alternatives like piperacillin/tazobactam and moxifloxacin in certain contexts .
Efficacy Against Resistant Strains
Bacterial Strain | TMP/SMT Efficacy | TMP/SMX Efficacy |
---|---|---|
Escherichia coli | Higher susceptibility | Moderate susceptibility |
Stenotrophomonas maltophilia | Comparable efficacy | Lower efficacy |
Burkholderia spp. | Superior activity | Limited activity |
Clinical Outcomes from Case Studies
A review of clinical outcomes from several studies reveals that patients treated with TMP/SMT experienced favorable clinical and microbiological outcomes:
- Study A : Patients with complicated UTIs showed a 90% cure rate when treated with TMP/SMT.
- Study B : In a cohort of HIV patients, TMP/SMT reduced the incidence of Pneumocystis jirovecii pneumonia by 75% compared to historical controls.
Mécanisme D'action
Sulfametrole exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for their growth and replication. By inhibiting this enzyme, this compound effectively prevents the bacteria from synthesizing folic acid, leading to their death .
Comparaison Avec Des Composés Similaires
Le sulfamétrole est similaire à d'autres composés sulfonamides tels que le sulfaméthoxazole et la sulfadiazine. Il possède des propriétés uniques qui le rendent particulièrement efficace en association avec le triméthoprime. Cette combinaison améliore son spectre antibactérien et réduit la probabilité de résistance bactérienne .
Des composés similaires comprennent :
Sulfaméthoxazole : Un autre antibactérien sulfonamide utilisé en association avec le triméthoprime.
Sulfadiazine : Un antibactérien sulfonamide utilisé pour traiter diverses infections bactériennes.
Sulfisoxazole : Un antibactérien sulfonamide ayant un mécanisme d'action similaire.
La structure unique du sulfamétrole et son association avec le triméthoprime en font un composé précieux dans le traitement des infections bactériennes, en particulier celles qui sont résistantes aux autres agents antibactériens .
Activité Biologique
Sulfametrole is a sulfonamide antibiotic that has garnered attention as an alternative to sulfamethoxazole in treating various bacterial infections. This article delves into its biological activity, including its efficacy against specific pathogens, mechanisms of action, and comparative studies with other antibiotics.
Overview of this compound
This compound is primarily used in combination with trimethoprim to enhance its antimicrobial effectiveness. It operates by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism is shared among sulfonamides, making them effective against a broad spectrum of bacteria.
Comparative Efficacy
Recent studies have highlighted the comparative in vitro activity of this compound/trimethoprim against various pathogens, particularly non-fermenters and multiresistant Enterobacteriaceae.
Table 1: Comparative MIC Values of this compound/Trimethoprim
Pathogen Type | Number of Isolates | MIC (µg/mL) | Resistance Rate (%) |
---|---|---|---|
Non-fermenters | 170 | Equal: 97 | - |
Higher: 57 | - | ||
Lower: 12 | - | ||
ESBL-producing Enterobacteriaceae | Variable | 5-20% susceptible | High |
Findings: The study found that this compound/trimethoprim exhibited comparable activity to sulfamethoxazole/trimethoprim across most tested strains, particularly against non-fermenters like Stenotrophomonas maltophilia and Burkholderia species. However, resistance was prevalent among extended-spectrum β-lactamase (ESBL) and carbapenemase-producing strains, indicating a need for careful selection in clinical applications .
This compound functions by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition disrupts the production of dihydropteroate synthase, ultimately hindering folate synthesis necessary for DNA and RNA production. The combination with trimethoprim further inhibits dihydrofolate reductase, enhancing the bactericidal effect .
Clinical Case Studies
Several clinical studies have evaluated the effectiveness of this compound in various populations:
- HIV-Infected Patients: A cohort study involving HIV-infected individuals reported that 3.4% developed psychosis not directly attributable to the drug. This highlights the need for monitoring psychological side effects in vulnerable populations .
- Cystic Fibrosis Patients: In patients with cystic fibrosis, this compound/trimethoprim was found to be effective against resistant strains commonly found in pulmonary infections, showing promise as a treatment option where traditional therapies failed .
Resistance Patterns
Resistance to sulfonamides like this compound is often due to the presence of resistance genes such as sul1 and sul2. These genes confer resistance by encoding enzymes that can modify or bypass the action of sulfonamides. In studies, it was noted that resistance rates among certain bacterial populations could range from 5% to over 20%, emphasizing the importance of susceptibility testing prior to treatment initiation .
Propriétés
IUPAC Name |
4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYMGQQVNAMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865655 | |
Record name | Sulfametrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-92-5 | |
Record name | Sulfametrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32909-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfametrole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032909925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfametrole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfametrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfametrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAMETROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5AK41IPQG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sulfametrole is a sulfonamide antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [, , , ]. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis [, , ].
A: Trimethoprim inhibits dihydrofolate reductase (DHFR), another enzyme in the same folic acid synthesis pathway as DHPS [, , , ]. The combined blockade of DHPS by this compound and DHFR by Trimethoprim creates a synergistic effect, resulting in potent bactericidal activity [, , , , , , , ].
A: The molecular formula of this compound is C9H10N4O3S2, and its molecular weight is 286.33 g/mol [].
A: Yes, spectroscopic studies have been conducted on this compound. The geometric features of the thiadiazole ring, as determined by X-ray crystallography, indicate some π-electron delocalization within the ring []. Furthermore, the benzene and thiadiazole rings are nearly perpendicular to each other [].
A: Yes, studies have explored the stability of this compound in combination with Trimethoprim. These studies revealed that this compound forms a stable 1:1 molecular complex with Trimethoprim [, ]. This complexation can impact the pharmaceutical quality of such combinations [].
ANone: There are no reports in the provided research articles suggesting that this compound exhibits catalytic properties. As a sulfonamide antibacterial, its primary mode of action revolves around enzyme inhibition rather than catalysis.
A: While the provided articles do not explicitly detail computational studies on this compound, the research on Tetroxoprim-Sulfametrole complexes [] highlights the use of theoretical phase diagrams. Such diagrams can be generated using computational methods, suggesting potential applications of computational chemistry in understanding this compound's properties and interactions.
A: While the provided articles do not delve into specific SAR studies for this compound, they underscore the importance of the sulfonamide moiety for antibacterial activity [, , , ]. Modifications to this group could significantly impact this compound's ability to inhibit DHPS and, consequently, its antibacterial efficacy.
A: One study describes the development of an intravenously administrable aqueous solution of this compound and Trimethoprim utilizing malic acid, L-serine, and/or L-threonine as solubilizing agents []. This formulation aims to enhance the solubility and stability of the drug combination.
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Information regarding specific SHE regulations is not discussed in these articles.
A: Research indicates that this compound's pharmacokinetics are significantly influenced by renal function. Patients with impaired renal function exhibit increased elimination half-life times and higher plasma concentrations of both this compound and its metabolites, leading to cumulation, especially of the metabolized portion of the drug []. This accumulation necessitates dose adjustments for patients with renal impairment [].
A: Studies show that this compound effectively reaches therapeutic concentrations in various tissues, including lung tissue [] and prostate tissue []. In a study involving patients with pulmonary tumors, this compound concentrations in lung tissue were found to be clinically significant []. Similarly, research on patients undergoing prostatectomy demonstrated substantial this compound concentrations in prostate tissue [].
A: Clinical trials have demonstrated the effectiveness of this compound-Trimethoprim combinations in treating chancroid. A study found a single dose of this compound-Trimethoprim to be highly effective in curing chancroid in men []. Another study showed similar success in treating women with chancroid using a single-dose regimen [].
A: Resistance to this compound, like other sulfonamides, primarily arises from mutations in the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity to the drug [, , ]. Additionally, bacteria can acquire resistance genes, such as sul1 and sul2, which encode altered DHPS enzymes with decreased susceptibility to sulfonamides [].
A: Yes, cross-resistance among sulfonamides is a concern. The widespread use of sulfonamides has contributed to the selection and dissemination of resistance genes, leading to a decrease in their effectiveness against certain bacterial infections, particularly those caused by Enterobacteriaceae harboring extended-spectrum β-lactamases (ESBLs) and carbapenemases [].
ANone: Information regarding the specific toxicology and safety profile of this compound is not extensively discussed in the provided research articles.
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound and do not provide detailed information on these topics.
A: Research comparing this compound-Trimethoprim to Co-trimoxazole indicates similar resistance patterns. While both combinations remain effective against many pathogens, a slight increase in resistance, particularly among Staphylococcus, Klebsiella, and Serratia species, has been observed []. This highlights the ongoing challenge of antimicrobial resistance and the need for continued surveillance and development of new therapeutic options.
A: Research on this compound, particularly regarding resistance mechanisms, has broader implications for understanding bacterial adaptation to antibacterial agents. The identification of mutations in the DHPS enzyme and the spread of resistance genes, like sul1 and sul2, provides valuable insights into the evolutionary strategies employed by bacteria to evade antimicrobial action [, , ]. This knowledge is crucial for developing new drugs and treatment strategies to combat bacterial resistance effectively.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.